6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

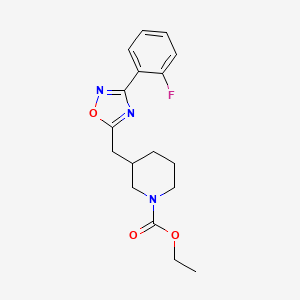

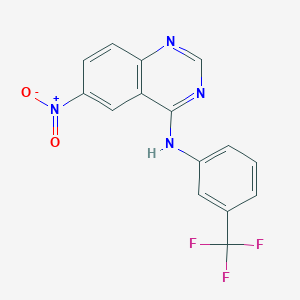

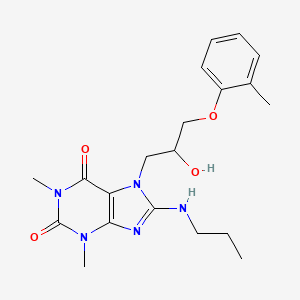

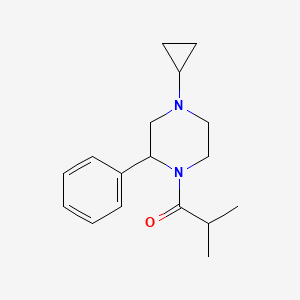

“6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine” is a chemical compound with the molecular formula C15H9F3N4O2 . It belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .

Synthesis Analysis

The synthesis of quinazoline derivatives, including “this compound”, has been a topic of interest due to their significant biological activities . The synthetic methods can be divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 . The quinazoline core is substituted at position 4 by an amine group and at position 6 by a nitro group. The quinazoline core is also substituted at position 2 by a phenyl ring, which is further substituted at position 3 by a trifluoromethyl group .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 334.25 . It has a melting point of 203-205 °C and a predicted boiling point of 450.5±45.0 °C . The compound has a predicted density of 1.509±0.06 g/cm3 and a predicted pKa of 5.25±0.50 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Solid-Phase Synthesis : A traceless solid-phase synthesis route for 1,4-disubstituted-6-nitro-3,4-dihydro-1H-quinazolin-2-ones is developed, utilizing N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid tethered to Rink resin (Wang, Dixon, Kurth, & Lam, 2005).

- Synthesis of Quinazolin-4(3H)-imines : A single-step synthesis method for 2,3-dialkyl-6-nitro-quinazolin-4(3H)-imines is developed using simple carbonyl compounds, primary amines or amino acid methyl esters (Erba, Pocar, & Trimarco, 2005).

Biological and Medical Applications

- Biological Activities : N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, a related compound, exhibits significant biological activities in medicine (Ouyang et al., 2016).

- Antiplasmodial Properties : Quinazoline derivatives, including those structurally similar to 6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine, display significant antiplasmodial activity against Plasmodium falciparum strains (Kabri et al., 2010).

Industrial Applications

- Dyeing Applications : Quinazolinone derivatives are used in the synthesis of acid quinazolinone dyes, demonstrating application in dyeing silk, wool, and cotton fibers with good fastness properties (Parekh, Lokh, & Wala, 2012).

Advanced Chemical Transformations

- Catalytic Synthesis : Copper-catalyzed reactions of aniline-derived benzamidines are used for the novel synthesis of quinazoline derivatives, showcasing advanced methodologies in chemical synthesis (Ohta, Tokimizu, Oishi, Fujii, & Ohno, 2010).

Orientations Futures

The future directions for the research and development of “6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine” and related quinazoline derivatives could include further exploration of their biological activities, optimization of their synthesis methods, and investigation of their potential applications in various fields such as medicine, biology, and pesticides .

Mécanisme D'action

Target of Action

Quinazoline derivatives, to which this compound belongs, have been widely applied in the development of drug candidates due to the wide range of pharmacological effects its derivatives presented, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities .

Mode of Action

It is known that some quinazoline derivatives can inhibit cell migration and colony formation, induce cellular apoptosis, and cause cell cycle arrest .

Biochemical Pathways

Quinazoline derivatives have been shown to interact with various biochemical pathways related to cell proliferation, apoptosis, and cell cycle regulation .

Pharmacokinetics

The compound’s molecular weight (33425) and predicted properties such as melting point (203-205 °C), boiling point (4505±450 °C), and density (1509±006 g/cm3) can provide some insights into its potential bioavailability .

Result of Action

The compound has shown considerable antiproliferative activity against various cancer cell lines . It has been found to significantly inhibit cell migration and colony formation, induce cellular apoptosis, and cause cell cycle arrest .

Propriétés

IUPAC Name |

6-nitro-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N4O2/c16-15(17,18)9-2-1-3-10(6-9)21-14-12-7-11(22(23)24)4-5-13(12)19-8-20-14/h1-8H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOOZPWZRRDRTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B2807844.png)

![N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2807845.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2807847.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2807851.png)

![1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2807852.png)

![3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine](/img/structure/B2807856.png)